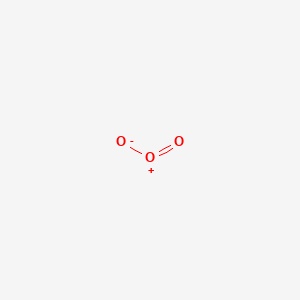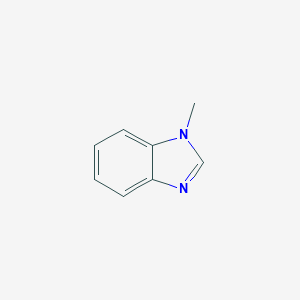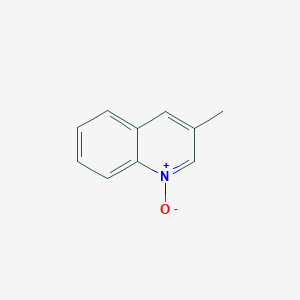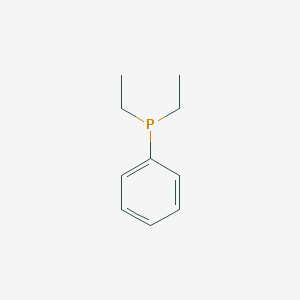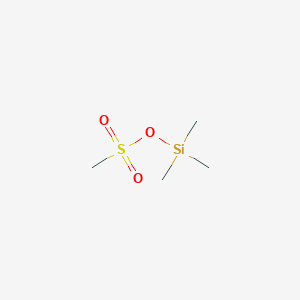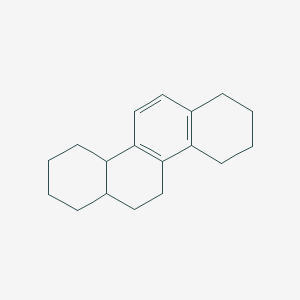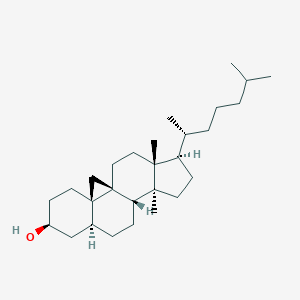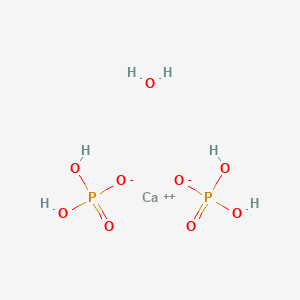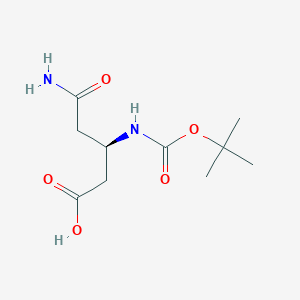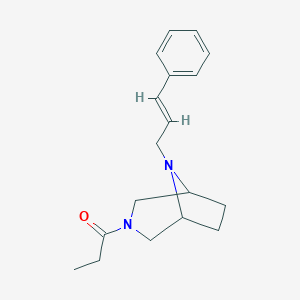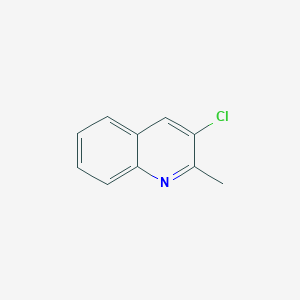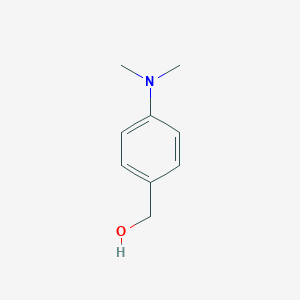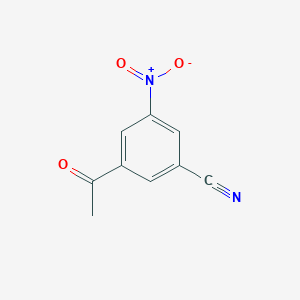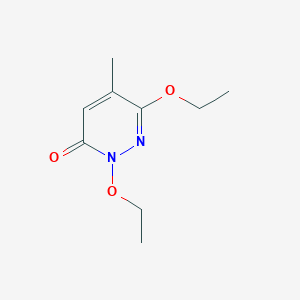![molecular formula C28H17N4NaO3S4 B167931 [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt CAS No. 10132-80-6](/img/structure/B167931.png)
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt, also known as TBTA-Na, is a versatile reagent used in various fields of scientific research. It is a popular ligand used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and material sciences.
科学的研究の応用
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is a widely used reagent in CuAAC reactions, which are used in various fields of scientific research. In bioconjugation, CuAAC reactions are used to label biomolecules with fluorescent dyes or other functional groups. In material sciences, CuAAC reactions are used to synthesize polymers and nanoparticles. [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is also used in the synthesis of click chemistry-based probes for imaging and drug delivery.
作用機序
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt acts as a bidentate ligand, coordinating with both copper and azide ions. The complex formed between [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt and copper stabilizes the Cu(I) species, which is essential for the CuAAC reaction. The sulfonic acid group on [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt also enhances the solubility of the reagent in aqueous solutions.
生化学的および生理学的効果
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is not used in drug development, and hence, there is limited information available about its biochemical and physiological effects. However, studies have shown that [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is non-toxic and does not interfere with biological processes.
実験室実験の利点と制限
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt has several advantages over other ligands used in CuAAC reactions. It has high stability, high solubility in aqueous solutions, and low toxicity. It also forms a stable complex with copper, which enhances the yield and efficiency of the CuAAC reaction. However, [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is relatively expensive compared to other ligands, and the synthesis method is complex and time-consuming.
将来の方向性
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt has the potential to be used in several new applications in the future. One of the most promising applications is in the development of click chemistry-based probes for imaging and drug delivery. [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt can also be used in the synthesis of new materials with unique properties, such as stimuli-responsive polymers and nanoparticles. Further research is needed to explore these potential applications and optimize the synthesis method of [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt to reduce the cost and increase the yield of the product.
Conclusion
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt is a versatile reagent used in various fields of scientific research. It is a popular ligand used in CuAAC reactions, which are widely used in bioconjugation and material sciences. [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt has several advantages over other ligands, including high stability, high solubility, and low toxicity. However, it is relatively expensive and the synthesis method is complex. Further research is needed to explore the potential applications of [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt and optimize the synthesis method to reduce the cost and increase the yield of the product.
合成法
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt can be synthesized by reacting 2-mercaptobenzothiazole with 2,6-dibromo-4-methylphenol, followed by amination with 4-aminophenylacetic acid and conversion to the sodium salt. The synthesis method has been optimized to increase the yield and purity of the product.
特性
CAS番号 |
10132-80-6 |
|---|---|
製品名 |
[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt |
分子式 |
C28H17N4NaO3S4 |
分子量 |
608.7 g/mol |
IUPAC名 |
sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H18N4O3S4.Na/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;/h2-13H,29H2,1H3,(H,33,34,35);/q;+1/p-1 |
InChIキー |
AKGLQCZVRWSQHL-UHFFFAOYSA-M |
異性体SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
10132-80-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



